molecular formula C12H15NO3 B1639383 4-methyl-3-morpholin-4-yl-benzoic Acid CAS No. 886501-52-6

4-methyl-3-morpholin-4-yl-benzoic Acid

Cat. No.: B1639383
CAS No.: 886501-52-6
M. Wt: 221.25 g/mol
InChI Key: XIRXLFWLLYSPOR-UHFFFAOYSA-N
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Description

4-methyl-3-morpholin-4-yl-benzoic Acid is a chemical compound with the CAS Number: 886501-52-6 . It has a molecular weight of 221.26 . The compound is usually available in powder form .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 432.4±45.0 °C and a predicted density of 1.218±0.06 g/cm3 . Its pKa is predicted to be 3.70±0.10 .

Scientific Research Applications

Synthesis and Physicochemical Properties

Morpholine derivatives, including those related to 4-methyl-3-morpholin-4-yl-benzoic acid, have been extensively studied for their synthesis, toxicity, and physicochemical properties. For instance, Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, exploring their cytotoxicity, oral toxicity, biodegradability, and physicochemical properties. These salts were found to have moderate or low toxicity, indicating potential for safe applications in various fields, including as biomass solvents (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Antimicrobial and Antioxidant Activities

Morpholine derivatives have shown promising antimicrobial and antioxidant activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, exhibiting good to moderate antimicrobial activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Morpholine derivatives have also been evaluated for their efficiency as corrosion inhibitors. Rbaa et al. (2020) investigated new benzimidazole derivatives based on 8-hydroxyquinoline for their corrosion inhibition behavior on steel in HCl solution. These studies are crucial for the development of safer and more effective corrosion inhibitors in industrial applications (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Pharmacological and Toxicological Assessment

Further, morpholine derivatives have been synthesized and assessed for their pharmacological and toxicological properties. For instance, Avramova et al. (1998) described the synthesis and in vivo effects on the central nervous system of 2-aryl-4-(3-arylpropyl)morpholines, exploring their potential therapeutic applications (Avramova, Danchev, Buyukliev, & Bogoslovova, 1998).

Polymers and Materials Science

In the realm of polymers and materials science, Wang and Feng (1997) worked on increasing the hydrophilicity of polylactide by polymerizing a new monomer derived from morpholine, showcasing the utility of morpholine derivatives in modifying polymer properties for specific applications (Wang & Feng, 1997).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H335, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-2-3-10(12(14)15)8-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRXLFWLLYSPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283512
Record name 4-Methyl-3-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-52-6
Record name 4-Methyl-3-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-morpholinobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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